REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH:7]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH3:14])[CH:8]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][C:4]([O:13][C:12]1[CH:11]=[CH:10][C:9]([CH3:14])=[CH:8][CH:7]=1)=[O:5]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
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CUSTOM
|
Details
|
After stirring the reaction mixture for one day at 0° C. to room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was removed by rotary evaporation
|
Type
|
ADDITION
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Details
|
The concentrate was treated with brine (50 ml) and 0.5 M citric acid (150 ml)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
After solvent removal
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 7.5% EtOAc/hexane
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)OC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |